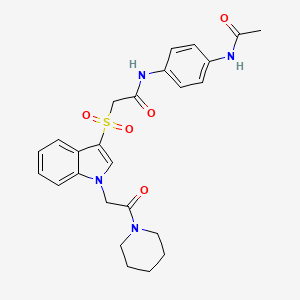
N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with a molecular formula of C25H28N4O3S and a molecular weight of 496.6 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and synthesis pathways.
Chemical Structure and Properties
The compound features several key structural elements:
- Acetamide Group : Contributes to the compound's solubility and biological activity.
- Indole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
- Piperidine Moiety : Enhances receptor binding and bioactivity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 0.32 μM against MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent in cancer treatment.
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.
- Inhibition of Tumor Growth : In vivo studies have illustrated that the compound can effectively reduce tumor size in animal models, although specific dosages and treatment regimens require further optimization .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a role in the compound's ability to induce cell death in tumor cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Indole Sulfonamide : Reaction between indole derivatives and sulfonyl chlorides.
- Piperidine Modification : Introduction of the piperidine moiety through alkylation or acylation methods.
- Final Acetamide Formation : Coupling reactions to attach the acetamide group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-18(30)26-19-9-11-20(12-10-19)27-24(31)17-35(33,34)23-15-29(22-8-4-3-7-21(22)23)16-25(32)28-13-5-2-6-14-28/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOYLKFIKHSFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














